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9H-fluorene-3-carbaldehyde

Cat. No.: B7892051
M. Wt: 194.23 g/mol
InChI Key: CYDABVPVQMWWBC-UHFFFAOYSA-N
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Description

Significance of the Fluorene (B118485) Scaffold in Advanced Chemical Systems

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a fundamental building block in a diverse array of advanced chemical systems. researchgate.netmarketresearchintellect.comresearchgate.net Its planar and rigid structure, a consequence of the fusion of two benzene (B151609) rings with a central five-membered ring, imparts unique photophysical and electronic properties. researchgate.netwikipedia.org This structural characteristic facilitates extensive π-conjugation, leading to a reduced band gap and notable fluorescence, making fluorene derivatives prime candidates for materials science applications. wikipedia.orgentrepreneur-cn.comcdnsciencepub.com

The versatility of the fluorene scaffold is further enhanced by the reactivity of its C2, C7, and C9 positions, which allows for straightforward functionalization. researchgate.net This adaptability enables the synthesis of a wide range of derivatives, including polymers and dendrimers, with tailored electronic and optical properties. researchgate.netrsc.org Consequently, fluorene-based materials are integral to the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biological imaging. marketresearchintellect.comentrepreneur-cn.comnih.gov The inherent thermal stability and favorable charge transport characteristics of the fluorene core contribute to the efficiency and longevity of these devices. entrepreneur-cn.comcdnsciencepub.com

The exploration of fluorene derivatives extends into medicinal chemistry, where their ability to interact with biological systems is being harnessed for drug development. marketresearchintellect.comentrepreneur-cn.com The core structure can be modified to create compounds with potential anti-tumor, anti-inflammatory, and antibacterial properties. entrepreneur-cn.com

Overview of Formyl-Functionalized Fluorene Derivatives in Academic Inquiry

The introduction of a formyl group (-CHO) onto the fluorene backbone significantly expands its synthetic utility and opens new avenues for research. smolecule.com The aldehyde functionality serves as a reactive handle for a multitude of organic transformations, including nucleophilic additions, condensations, and multicomponent reactions. smolecule.com This reactivity allows for the construction of more complex molecular architectures and the incorporation of fluorene units into larger, functional systems. smolecule.com

Formyl-functionalized fluorenes are key intermediates in the synthesis of a variety of materials and biologically active molecules. iucr.org For instance, they are used to create fluorescent dyes and pigments, as well as precursors for polymers with specific electronic properties. smolecule.com The electrophilic nature of the aldehyde group facilitates its interaction with nucleophilic sites on various substrates, enabling the development of novel catalysts and sensors. smolecule.com

In materials science, the strategic placement of formyl groups on the fluorene ring system allows for the fine-tuning of the electronic and photoluminescent properties of the resulting materials. This has led to the development of new blue-light-emitting polymers and materials with applications in organic electronics. 20.210.105acs.org

Research Landscape of 9H-Fluorene-3-carbaldehyde and Related Isomers

Within the family of formyl-fluorenes, this compound and its isomers, such as 9H-fluorene-2-carbaldehyde and 9H-fluorene-9-carbaldehyde, represent a focal point of current research. The position of the formyl group on the fluorene ring profoundly influences the molecule's reactivity, electronic properties, and potential applications.

This compound itself has been utilized in the synthesis of various derivatives. For example, it has been reacted with 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one to form Schiff bases, which are then converted into ester, hydrazide, and oxadiazole derivatives under both conventional and microwave-assisted conditions. ajol.info Its oxime derivative, this compound oxime, is a building block for more complex organic molecules and has been investigated for its potential as a photoinitiator in polymerization processes and for its biological activities. smolecule.com

9H-Fluorene-2-carbaldehyde is another well-studied isomer, serving as a versatile intermediate in organic synthesis. smolecule.com Its aldehyde group readily participates in various reactions, and the fluorene core contributes to the π-conjugation of the resulting products, making them suitable for optoelectronic applications. smolecule.com It is a precursor for various fluorene derivatives used in the development of functional polymers for LEDs and supramolecular structures. smolecule.com

9H-Fluorene-9-carbaldehyde , where the formyl group is attached to the methylene (B1212753) bridge, exhibits different reactivity due to the active nature of the C9 position. google.com The synthesis of this isomer often involves the deprotonation of the fluorene-9-methylene group with a strong base, followed by reaction with a formylating agent. google.com

The comparative study of these isomers is crucial for understanding the structure-property relationships in formyl-functionalized fluorenes. Research has shown that the position of the formyl group can affect the luminescence and mechanofluorochromic properties of the molecules. rsc.orgrsc.org For example, studies on isomers of fluoro/formyl substituted tetraphenylethene derivatives have demonstrated that the substitution pattern significantly influences their emission behavior. rsc.orgrsc.org

Below is a table summarizing key properties and research applications of these fluorene carbaldehyde isomers:

CompoundMolecular FormulaKey Research Applications
This compound C₁₄H₁₀OSynthesis of Schiff bases, triazole, oxadiazole derivatives; Precursor for photoinitiators and biologically active molecules. smolecule.comajol.info
9H-Fluorene-2-carbaldehyde C₁₄H₁₀OIntermediate for optoelectronic materials, functional polymers (LEDs), dyes, and pigments. smolecule.com
9H-Fluorene-9-carbaldehyde C₁₄H₁₀OSynthesis of 9-substituted fluorene derivatives; Precursor for pharmaceuticals like fluorene-9-carboxylic acid. google.comwikipedia.org

Table 1. Comparison of 9H-Fluorene-carbaldehyde Isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B7892051 9H-fluorene-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluorene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDABVPVQMWWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9h Fluorene 3 Carbaldehyde and Its Congeners

Direct Formylation Strategies and Optimizations

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the fluorene (B118485) aromatic skeleton. These methods are often sought for their atom economy and shorter synthetic sequences.

Oxidation Pathways for Fluorene Precursors

The synthesis of fluorene aldehydes can be achieved through the oxidation of appropriate precursors, such as fluorene derivatives bearing a methyl group. While the direct oxidation of the C-H bond of the fluorene ring to an aldehyde is challenging, the oxidation of a more reactive functional group like a methyl group is a common strategy. For instance, benzylic methyl groups can be oxidized to aldehydes using various reagents.

Another related oxidative process in fluorene chemistry is the oxidation of 9H-fluorene to 9-fluorenone. This transformation is often a precursor step for further functionalization. Various methods have been developed for this oxidation, including aerobic oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). google.comresearchgate.net Graphene-supported KOH composites have also been shown to be effective catalysts for the aerobic oxidation of 9H-fluorenes to 9-fluorenones at room temperature. researchgate.net While this produces a ketone at the 9-position, these fluorenone derivatives are key intermediates in the synthesis of many complex fluorene-based molecules. acs.org

Vilsmeier-Haack Reaction in Fluorene Functionalization

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the aromatic ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aryl aldehyde. chemistrysteps.comorganic-chemistry.orgyoutube.com

For the Vilsmeier-Haack reaction to be effective, the aromatic substrate must be sufficiently electron-rich to react with the Vilsmeier reagent, which is a weaker electrophile than those used in Friedel-Crafts acylations. chemistrysteps.com Therefore, fluorene and its derivatives, particularly those with electron-donating substituents, are potential substrates for this transformation, allowing for the direct introduction of a carbaldehyde group onto the aromatic core.

Table 1: Key Components of the Vilsmeier-Haack Reaction

Component Role Common Example
Substrate Aromatic compound to be formylated Electron-rich arenes (e.g., anilines, phenols, fluorenes)
Formylating Agent Source of the formyl group N,N-Dimethylformamide (DMF)
Activating Agent Forms the electrophilic Vilsmeier reagent Phosphorus oxychloride (POCl₃)
Intermediate Electrophile Chloroiminium ion (Vilsmeier reagent)

Dehydrogenation Approaches for Aldehyde Generation

Dehydrogenation offers another route to aldehyde synthesis from suitable precursors. This can involve the conversion of a hydroxymethyl group to a formyl group or the aromatization of a partially saturated ring system that already contains the aldehyde functionality. Direct α,β-dehydrogenation of saturated aldehydes and ketones can produce enals and enones, which are important synthetic intermediates. nih.gov Catalytic systems, such as those based on palladium, have been developed for the direct dehydrogenation of carbonyl compounds using molecular oxygen as a green oxidant. nih.gov

In the context of fluorene synthesis, dehydrogenation is a key step in preparing the aromatic fluorene core from tetrahydrofluorene precursors. google.com This aromatization can be conducted using a dehydrogenation catalyst. If the tetrahydrofluorene precursor is synthesized with a latent or protected aldehyde group, this final dehydrogenation step would generate the aromatic fluorene carbaldehyde.

Indirect Synthetic Pathways via Functional Group Transformations

Indirect methods involve the synthesis of a fluorene derivative with a functional group that can be chemically converted into an aldehyde in a subsequent step. These multi-step sequences often provide greater flexibility and control over regioselectivity.

Nitrile Reduction to Aldehyde Functionality (e.g., Diisobutylaluminium Hydride Mediated)

One of the most reliable indirect methods for preparing aldehydes is the partial reduction of a nitrile (a cyano group, -CN). Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the nitrile to a primary amine. commonorganicchemistry.com

The mechanism involves the addition of a hydride from DIBAL-H to the nitrile carbon, forming an intermediate imine-aluminum complex. chemistrysteps.comchemistrysteps.com This bulky intermediate is stable at low temperatures. Upon aqueous workup, the imine is hydrolyzed to the corresponding aldehyde. masterorganicchemistry.comchemistrysteps.com This method has been successfully applied to the synthesis of fluorene carbaldehyde derivatives. For example, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde was synthesized in 69% yield via the DIBAL-H reduction of the corresponding fluorene-2-carbonitrile precursor. nih.gov

Table 2: Comparison of Nitrile Reducing Agents

Reagent Product from Nitrile Key Reaction Condition
Diisobutylaluminium hydride (DIBAL-H) Aldehyde Low temperature (-78 °C) followed by hydrolysis commonorganicchemistry.comchemistrysteps.com

Strategic Precursor Chemistry for Fluorene Carbaldehyde Synthesis

Synthesizing the fluorene core with the aldehyde or a precursor group already incorporated into one of the starting materials represents a strategic approach. This can be achieved through cycloaddition and annulation reactions that build the fluorene's tricyclic system.

One such strategy involves a sequence of Michael addition, Robinson annulation, and subsequent aromatization. For instance, substituted 3-hydroxy-fluorene-2-carboxylates have been prepared from the reaction of 2-benzylideneindan-l-one with an acetoacetate. The resulting intermediates can then be aromatized through oxidation, often using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to yield the fluorene core. mdpi.com If the starting materials are chosen appropriately, this method can be adapted to introduce a carbaldehyde or a group that can be converted to a carbaldehyde.

Another precursor strategy starts with simpler, functionalized fluorenes. For example, 9-bromofluorene can serve as a precursor. It can be converted into a fluorenyl anion, which can then react with various electrophiles. mdpi.com While reaction with formylating agents is one possibility, another is the reaction with aldehydes to form fluorenyl alcohols, which could then be oxidized to the corresponding ketone. mdpi.com Furthermore, fluorene-9-carboxylic acid, synthesized from fluorene and diethyl carbonate, serves as a versatile precursor for various other functionalized fluorenes. prepchem.com

Green Chemistry and Sustainable Synthesis Innovations

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of 9H-fluorene-3-carbaldehyde and its congeners is increasingly benefiting from these sustainable approaches, most notably through the use of microwave-assisted organic synthesis (MAOS).

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to heat chemical reactions. This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final product. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates and minimize the formation of unwanted byproducts.

While specific MAOS protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the application of microwave irradiation to analogous formylation reactions of aromatic compounds, such as the Vilsmeier-Haack and Duff reactions, provides a strong precedent for its potential in this area. For instance, the microwave-assisted Vilsmeier-Haack formylation of various aromatic and heteroaromatic substrates has been shown to proceed in a fraction of the time required for conventional heating, often with improved yields. Similarly, the Duff reaction, which introduces a formyl group onto electron-rich aromatic rings, has been successfully accelerated using microwave energy.

A notable example of MAOS in the synthesis of a fluorene derivative is the preparation of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene. Under microwave irradiation, this reaction was completed in just 10 minutes, affording an impressive 81% yield. In contrast, the conventional heating method required a significantly longer reaction time and provided a much lower yield of 33% researchgate.net. This demonstrates the potential for substantial improvements in efficiency by applying MAOS to the synthesis of fluorene-based molecules.

Comparative Analysis of Conventional versus Microwave-Assisted Conditions

The advantages of microwave-assisted synthesis over conventional heating methods are well-documented across a range of organic transformations, including those relevant to the synthesis of aromatic aldehydes. Comparative studies consistently highlight the significant reductions in reaction time and improvements in yield offered by MAOS.

For example, a comparative study on the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction demonstrated a drastic reduction in reaction time from several hours under conventional heating to a mere 5-15 minutes with microwave irradiation. This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

In another study, the microwave-assisted Duff formylation of 4-methylumbelliferone resulted in a significant yield enhancement, increasing from approximately 25% under conventional conditions to between 40% and 64% with microwave heating, all while reducing the reaction time to just a few minutes.

These examples underscore the transformative potential of MAOS in the synthesis of aromatic aldehydes. The key benefits can be summarized in the following interactive data table:

FeatureConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction and convection (slow, inefficient)Direct dielectric heating (rapid, efficient)
Reaction Time Hours to daysMinutes to hours
Product Yield Often lowerGenerally higher
Energy Consumption HigherLower
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times

The consistent findings from various studies strongly suggest that the application of MAOS to the synthesis of this compound would lead to similar improvements in efficiency and sustainability.

Organocatalytic and Transition Metal-Catalyzed Synthetic Routes (General Fluorene Context)

Beyond green chemistry techniques, the development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, including fluorene derivatives. Both organocatalysis and transition metal catalysis offer powerful tools for the construction and functionalization of the fluorene scaffold.

While specific catalytic methods for the direct C-H formylation of 9H-fluorene to produce this compound are still an emerging area of research, numerous catalytic strategies have been successfully employed for the synthesis of the fluorene core and its derivatives. These approaches provide a foundation for the future development of catalytic formylation reactions.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium and rhodium, have proven to be highly effective in the synthesis of fluorenes through C-H activation and cross-coupling reactions. These methods often involve the intramolecular cyclization of appropriately substituted biaryl precursors.

Palladium-catalyzed reactions: Palladium catalysts are widely used for the synthesis of fluorenes via intramolecular C-H activation. For instance, the cyclization of 2-arylbenzyl chlorides can be achieved at room temperature using a palladium catalyst, leading to the formation of the fluorene skeleton in excellent yields thieme-connect.com. Other palladium-catalyzed methods include the annulation of arenes and alkynes to construct fluorene-containing polycyclic systems acs.org.

Rhodium-catalyzed reactions: Rhodium catalysts have also been employed in the convergent synthesis of fluorene derivatives. One notable example is a rhodium-catalyzed "stitching reaction" followed by alkene isomerization, which allows for the construction of the fluorene core from multiple components under mild conditions acs.orgnih.gov. Rhodium catalysis has also been utilized for the synthesis of silafluorene derivatives through the activation of silicon-hydrogen and carbon-hydrogen bonds acs.org.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. While the direct organocatalytic formylation of the fluorene ring is not yet well-established, organocatalytic methods have been applied to the synthesis of polysubstituted arenes, which could be adapted for the construction of fluorene precursors. For example, various organocatalytic benzannulation strategies have been developed to assemble highly functionalized benzene (B151609) rings under mild conditions.

The continued development of both transition metal and organocatalytic systems holds great promise for the future synthesis of this compound and its derivatives, offering pathways to more efficient, selective, and sustainable chemical processes.

Chemical Reactivity and Derivatization of 9h Fluorene 3 Carbaldehyde

Nucleophilic Addition Reactions Involving the Aldehyde Moiety

The carbonyl carbon of the aldehyde group in 9H-fluorene-3-carbaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate after the nucleophile bonds to the carbonyl carbon and the π-bond electrons move to the oxygen atom. libretexts.orgyoutube.com This process changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com

The general mechanism involves two main steps:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by adding a weak acid or water, to yield an alcohol. libretexts.orgyoutube.com

The reactivity of the aldehyde can be influenced by the fluorene (B118485) ring system. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and electronic factors. libretexts.org Reactions with strong nucleophiles like Grignard reagents (organometallic reagents) or hydride reagents (e.g., NaBH₄, LiAlH₄) are typically irreversible and lead to the formation of secondary alcohols. masterorganicchemistry.comyoutube.com For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(9H-fluoren-3-yl)ethanol.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride ion (:H⁻) Sodium borohydride (B1222165) (NaBH₄) Primary Alcohol
Alkyl group (:R⁻) Methylmagnesium bromide (CH₃MgBr) Secondary Alcohol
Cyanide ion (:CN⁻) Hydrogen cyanide (HCN) Cyanohydrin

Condensation Reactions and Schiff Base Formation

Condensation reactions are a cornerstone of the derivatization of this compound, particularly for the synthesis of Schiff bases. These reactions involve the combination of the aldehyde with a primary amine, resulting in the elimination of a water molecule. chemprob.orgresearchgate.netekb.eg

The reaction between this compound and a primary amine yields an imine, also known as an azomethine or Schiff base. chemprob.orgnih.gov This reaction is typically reversible and can be catalyzed by either an acid or a base. chemprob.org The formation of the stable imine C=N double bond drives the reaction. nih.govmdpi.com

The mechanism proceeds through a few key steps:

Nucleophilic attack of the amine on the carbonyl carbon. nih.gov

Proton transfer to form a carbinolamine intermediate. nih.gov

Protonation of the hydroxyl group followed by elimination of water to form the imine. nih.gov

A wide variety of primary amines can be used, leading to a diverse library of fluorene-based Schiff bases. These compounds are of significant interest due to their applications in materials science and coordination chemistry. chemprob.orgresearchgate.net

The imine functionality of Schiff bases derived from this compound can be further utilized to construct more complex heterocyclic systems. One notable example is the synthesis of 1,2,4-triazole (B32235) derivatives. chemmethod.comnih.gov For instance, a Schiff base can be reacted with a compound containing a suitable functional group that can undergo an intramolecular cyclization.

A common route to 1,2,4-triazole-3-thiones involves the intramolecular cyclization of acylthiosemicarbazides in a basic medium. scispace.com While not a direct cyclization of a simple Schiff base, related multi-step syntheses often begin with the formation of a hydrazone (a type of Schiff base) from the aldehyde. This intermediate can then be acylated and cyclized. For example, reacting this compound with a hydrazine (B178648) derivative, followed by reaction with an isothiocyanate and subsequent base-catalyzed cyclization, can lead to substituted 1,2,4-triazole systems. scispace.com These heterocyclic structures are significant in medicinal chemistry due to their wide range of biological activities. chemmethod.comnih.gov

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, providing an efficient method for forming carbon-carbon bonds. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, such as an amine. sigmaaldrich.comnih.gov

For this compound, the reaction with an active methylene compound like malononitrile (B47326) or diethyl malonate would proceed as follows:

The basic catalyst deprotonates the active methylene compound to form a carbanion (a nucleophile).

The carbanion attacks the carbonyl carbon of the fluorene aldehyde.

The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

This reaction is highly valuable for extending the π-conjugated system of the fluorene core, which is particularly relevant for the synthesis of organic electronic materials. mdpi.com The product selectivity in these reactions can often be controlled by the choice of reaction conditions, such as the catalyst and temperature. nih.gov

Table 2: Knoevenagel Condensation of this compound

Active Methylene Compound Catalyst Product Type
Malononitrile Piperidine/Acetic Acid 2-(9H-fluoren-3-ylmethylene)malononitrile
Diethyl malonate DBU Diethyl 2-(9H-fluoren-3-ylmethylene)malonate
Meldrum's acid TiCl₄-Pyridine Benzylidene Meldrum's acid derivative

Cycloaddition Reactions with Fluorene Carbaldehyde Isomers

Fluorene aldehydes can participate in cycloaddition reactions, which are powerful tools for constructing cyclic structures. An example is the N-heterocyclic carbene (NHC)-catalyzed enantioselective [4+2] cycloaddition. researchgate.net In such reactions, fluorene aldehydes can react with activated ketones. researchgate.net While the specific isomer was not this compound in the cited study, the reactivity is illustrative. Alkyl substitutions on the fluorene aldehyde were shown to produce products in good yields with high diastereoselectivities. researchgate.net These reactions highlight the potential of this compound to act as a dienophile or a component in other cycloaddition pathways, leading to complex polycyclic architectures.

Influence of Substituents on Reaction Selectivity and Stereochemistry

Substituents on the fluorene ring system can significantly influence the reactivity, selectivity, and stereochemistry of reactions involving the 3-carbaldehyde group. The electronic nature of these substituents plays a crucial role.

Electron-donating groups (e.g., methoxy, amino) on the fluorene ring would increase the electron density on the aromatic system. This can decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down the rate of nucleophilic attack.

Electron-withdrawing groups (e.g., nitro, cyano) would have the opposite effect, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. nih.gov

In addition to electronic effects, steric hindrance from bulky substituents near the reaction center can influence the approach of nucleophiles, affecting both the reaction rate and the stereochemical outcome of the addition, particularly if a new chiral center is formed. libretexts.org For instance, in cycloaddition reactions, substituents on the fluorene aldehyde can dictate the facial selectivity of the approach of the other reactant, leading to specific stereoisomers. researchgate.net

Functionalization Strategies at the 9-Position of the Fluorene Nucleus

Functionalization at the 9-position of this compound is primarily achieved through the deprotonation of the methylene bridge to form a fluorenyl anion, which then acts as a nucleophile. This allows for the introduction of various alkyl, aryl, and other functional groups.

A common strategy for the synthesis of 9,9-disubstituted fluorene derivatives involves the alkylation of a fluorene precursor. For instance, the synthesis of 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde has been reported, demonstrating that the aldehyde functionality is compatible with the alkylation at the 9-position. nih.gov Although the specific substrate is different, the general methodology can be applied to this compound.

The alkylation is typically carried out using a strong base to deprotonate the 9-position, followed by reaction with an alkyl halide. Common bases for this transformation include potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (t-BuOK). researchgate.net Phase-transfer catalysis is another effective method for the dialkylation of fluorene derivatives, often providing high yields and selectivity.

The introduction of aryl groups at the 9-position can be achieved through methods such as the Friedel-Crafts reaction. For example, 9,9-diaryl-2,7-dibromofluorene has been synthesized using a triflic acid-promoted Friedel-Crafts reaction. ntu.edu.tw While this example does not feature a carbaldehyde group, it illustrates a viable synthetic route for C-C bond formation at the 9-position with aromatic partners.

The Knoevenagel condensation offers another route to functionalize the 9-position, leading to the formation of a double bond. This reaction involves the condensation of the active methylene group at the 9-position with an aldehyde or ketone. mdpi.com

Below are tables detailing some of the key functionalization strategies and representative examples.

Table 1: Alkylation Strategies at the 9-Position

Alkylating AgentBase/CatalystSolventProduct TypeReference
Alkyl Halide (e.g., CH₃I)KOHDMSO9,9-Dialkylfluorene researchgate.net
Alkyl Halidet-BuOKToluene (B28343)9-Monoalkylfluorene researchgate.net
Alkyl BromideNaOH / TBAHS (Phase Transfer Catalyst)Water/Organic9,9-DialkylfluoreneNot specified in search results

This table presents generalized alkylation strategies for the fluorene nucleus. Specific application to this compound may require optimization of reaction conditions.

Table 2: Arylation and Other C-C Bond Formation Strategies

Reaction TypeReagentsCatalyst/PromoterProduct TypeReference
Friedel-Crafts ReactionAreneTriflic Acid9,9-Diarylfluorene ntu.edu.tw
Knoevenagel CondensationAldehyde/KetoneBase9-Alkylidenefluorene mdpi.com

This table illustrates general C-C bond formation strategies at the 9-position of the fluorene scaffold. The compatibility and efficiency of these reactions with this compound would need to be experimentally verified.

Detailed Research Findings

Research into the functionalization of the fluorene nucleus is extensive, driven by the utility of its derivatives in materials science and medicinal chemistry. While specific studies focusing solely on the 9-position functionalization of this compound are not abundant in the provided search results, the reactivity of the fluorene system is well-documented.

The synthesis of a 9,9-dimethylfluorene derivative bearing a carbaldehyde group at the 2-position (a constitutional isomer of the target molecule) proceeds from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. nih.gov This multi-step synthesis involves nucleophilic substitution, reduction of a nitro group, methylation, and finally, reduction of a nitrile to the carbaldehyde. This demonstrates that the aldehyde group can be introduced after the functionalization of the 9-position.

General protocols for the alkylation of fluorene often employ strong bases in polar aprotic solvents. The use of potassium hydroxide in DMSO is a classic method for generating the fluorenyl anion for subsequent reaction with alkyl halides. researchgate.net Alternatively, potassium tert-butoxide in solvents like toluene can be used. researchgate.net Phase-transfer catalysis provides a milder and often more efficient alternative for dialkylation.

For the introduction of aryl substituents, acid-catalyzed reactions like the Friedel-Crafts arylation have been successfully employed on the fluorene core. ntu.edu.tw The choice of catalyst and reaction conditions is crucial to avoid side reactions and achieve the desired disubstitution.

It is important to note that the electron-withdrawing nature of the 3-carbaldehyde group in this compound would be expected to increase the acidity of the C9 protons, potentially facilitating their removal under basic conditions. However, the aldehyde group itself can be sensitive to certain nucleophilic and basic conditions, which may necessitate the use of protecting groups in some synthetic routes.

Structural Elucidation and Advanced Characterization of 9h Fluorene 3 Carbaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the structure of 9H-fluorene-3-carbaldehyde. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H-NMR spectrum, the aldehyde proton (-CHO) is highly characteristic, appearing as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm mnstate.edu. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group. The aromatic protons of the fluorene (B118485) ring system typically resonate between δ 7.0 and 8.5 ppm, showing complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons at the C9 position of the fluorene core produce a characteristic singlet around δ 3.9 ppm.

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is readily identified by its resonance in the highly deshielded region of the spectrum, generally between δ 190 and 200 ppm rsc.org. The aromatic carbons of the fluorene moiety appear in the δ 110-150 ppm range, while the sp³-hybridized C9 carbon is observed further upfield. For example, in a related derivative, 4-tert-butylbenzaldehyde, the aldehyde carbon appears at δ 192.1 ppm rsc.org.

Table 1: Typical NMR Chemical Shifts (δ) for this compound Moieties.
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAldehyde (CHO)9.5 - 10.5
¹HAromatic (Ar-H)7.0 - 8.5
¹HMethylene (C9-H₂)~3.9
¹³CCarbonyl (C=O)190 - 200
¹³CAromatic (Ar-C)110 - 150
¹³CMethylene (C9)~37

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by several key absorption bands.

The most prominent feature is the strong C=O (carbonyl) stretching vibration, which for aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹ vscht.cz. The conjugation of the carbonyl group with the fluorene aromatic system slightly lowers its frequency compared to a non-conjugated aldehyde. Another diagnostic feature for the aldehyde group is the C-H stretching vibration, which usually appears as one or two moderately intense bands between 2830 cm⁻¹ and 2695 cm⁻¹ vscht.cz. The band around 2720 cm⁻¹ is particularly indicative of an aldehyde. Additionally, the spectrum will display absorptions corresponding to the fluorene backbone, including aromatic C-H stretching vibrations (3100-3000 cm⁻¹) and aromatic C=C ring stretching vibrations (1600-1450 cm⁻¹) vscht.czpressbooks.pub.

Table 2: Characteristic IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
2830 - 2695Aldehyde C-H StretchMedium, often two bands
1710 - 1685Carbonyl C=O StretchStrong
1600 - 1450Aromatic C=C StretchMedium to Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₀O), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming its elemental composition chemsynthesis.com. The molecular weight of the compound is 194.23 g/mol chemsynthesis.comchemscene.com. The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 194.

The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (-CHO), which has a mass of 29 Da. This would result in a significant peak at m/z = 165, corresponding to the stable fluorenyl cation.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. For a pure sample of C₁₄H₁₀O, the calculated elemental composition is approximately 86.58% Carbon, 5.19% Hydrogen, and 8.24% Oxygen. The close agreement between experimentally determined values and these calculated percentages serves as a confirmation of the compound's purity and empirical formula.

While UV-Vis spectroscopy can characterize the parent molecule, it is particularly insightful for studying conjugated polymers derived from this compound. These polymers are of interest for applications in organic electronics, such as polymer light-emitting diodes (PLEDs) 20.210.105. The incorporation of the fluorene moiety into a polymer backbone creates an extended π-conjugated system, which is responsible for its electronic and optical properties.

Fluorene-based polymers typically exhibit strong absorption bands in the UV-Vis region, corresponding to π-π* electronic transitions within the conjugated backbone researchgate.net. For example, chromophores based on fluorene derivatives have shown intense absorption bands in the 428–502 nm range nih.gov. The position of the absorption maximum (λₘₐₓ) can be tuned by modifying the polymer's chemical structure, such as by introducing different co-monomers or substituents. This tunability allows for the development of materials with specific colors for display applications. Spiro-functionalization at the C-9 position is a common strategy to improve the properties of these polymers, as it can help minimize close packing between molecular chains and enhance spectral stability 20.210.105.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

Single-crystal X-ray diffraction analysis of this compound or its derivatives allows for the determination of the unit cell parameters, crystal system, and space group. This information describes the symmetry and repeating pattern of the molecules within the crystal lattice.

While the specific crystal structure for this compound is not widely reported, data from closely related derivatives provide valuable insights. For instance, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde was found to crystallize in the monoclinic system with the space group P2₁/c nih.goviucr.orgnih.gov. A search of the Cambridge Structural Database revealed that the related isomer, 9H-fluorene-2-carbaldehyde, also crystallizes in the P2₁/c space group nih.goviucr.org. Other 9,9-disubstituted fluorene derivatives have been shown to crystallize in various orthorhombic (e.g., Iba2, P2₁2₁2₁) and monoclinic (e.g., P2₁/n) space groups, depending on the nature of the substituents at the C9 position mdpi.com. The analysis of the crystal packing reveals how molecules interact in the solid state through forces like van der Waals interactions, hydrogen bonding, and π-π stacking nih.gov.

Table 3: Crystallographic Data for Selected Fluorene Derivatives.
CompoundCrystal SystemSpace GroupReference
9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehydeMonoclinicP2₁/c nih.goviucr.orgnih.gov
9H-fluorene-2-carbaldehydeMonoclinicP2₁/c nih.goviucr.org
9,9-dimethyl-9H-fluoreneOrthorhombicIba2 mdpi.com
9,9-bis(hydroxymethyl)-9H-fluoreneOrthorhombicP2₁2₁2₁ mdpi.com
9,9-bis(pyridin-2-ylmethyl)-9H-fluoreneMonoclinicP2₁/n mdpi.com

Molecular Geometry and Conformation Analysis (e.g., Planarity, Torsion Angles, Dihedral Angles)

Analysis of fluorene derivatives consistently reveals a nearly planar geometry for the core 9H-fluorene skeleton. For instance, in the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the fluorene unit is almost flat. iucr.orgnih.gov The aldehyde (formyl) groups in this derivative show only slight deviations from the plane of the fluorene moiety, with inclination angles around 3.3 to 4.2 degrees. iucr.orgnih.gov This corresponds to torsion angles of approximately -175° to -177°, indicating a high degree of planarity. iucr.orgnih.gov Similarly, for 9H-fluorene-2-carboxaldehyde, the dihedral angle between the plane of the aldehyde group and the attached aromatic ring is a mere 4.4 degrees, underscoring the tendency of the carbaldehyde group to lie nearly coplanar with the fluorene ring system.

It is highly probable that this compound would exhibit a similar quasi-planar conformation, with the tricycle core maintaining its characteristic flatness and the 3-carbaldehyde group showing a small dihedral angle with respect to the aromatic ring it is attached to.

Interactive Data Table: Torsion and Dihedral Angles in Fluorene Carbaldehyde Derivatives

CompoundAtomic SequenceTorsion Angle (°)Dihedral Angle (°)
9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehydeC3—C2—C14—O1-175.8 (3)-
C3—C4—C15—O2-175.4 (3)-
C6—C7—C16—O3-176.7 (4)-
Plane of ethyl groups to fluorene plane-89.8 (1)
9H-fluorene-2-carboxaldehydeAldehyde group plane to attached ring plane-4.4 (9)

Supramolecular Interactions and Crystal Packing Architectures

Hydrogen Bonding Networks in Solid-State Assemblies

Hydrogen bonds, particularly C—H···O interactions involving the aldehyde group, are significant in the crystal packing of fluorene carbaldehydes. In the case of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, one of the formyl oxygen atoms participates in an intermolecular C—H···O bond, leading to the formation of an inversion symmetric supramolecular motif. iucr.orgnih.gov Another oxygen atom is involved in an intramolecular C—H···O hydrogen bond and also interacts with a formyl hydrogen of an adjacent molecule. iucr.orgnih.gov This intricate network of hydrogen bonds contributes to the formation of molecular layers. iucr.orgnih.gov

Aromatic CH-π Interactions and Their Role in Packing

Aromatic C—H···π interactions are another crucial factor in the crystal engineering of fluorene derivatives. In some derivatives, these interactions are observed between the phenyl rings of the fluorene units and C-H bonds of neighboring molecules, contributing to the stability of the crystal lattice. For example, derivatives of 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde exhibit strong intermolecular CH−π interactions between the phenyl ring of a stilbene unit and a C-H group of the fluorene core.

Computational Chemistry and Spectroscopic Investigations of 9h Fluorene 3 Carbaldehyde Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic ground state of molecules. redalyc.org It offers a balance of accuracy and computational efficiency, making it suitable for studying relatively large systems like fluorene (B118485) derivatives. researchgate.net DFT is used to determine optimized molecular geometries, electronic structures, and other key molecular properties. rsc.org Building upon the ground-state calculations of DFT, Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating electronic excitation energies and simulating absorption spectra, providing a theoretical lens into the optical properties of materials. redalyc.orgnih.gov These methods are formally exact in principle and provide convenient ways to study how these molecules respond to light. researchgate.net

The electronic behavior of 9H-fluorene-3-carbaldehyde and its derivatives is largely governed by the arrangement and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optoelectronic properties. researchgate.net

DFT calculations are routinely employed to determine the energies of these orbitals. For fluorene-based systems, the HOMO is typically a π-orbital delocalized across the aromatic framework, while the LUMO is a π*-orbital. The aldehyde group (-CHO) acts as an electron-withdrawing group, which tends to lower the energy of the LUMO. The properties of these orbitals can be systematically tuned by introducing different functional groups to the fluorene scaffold. researchgate.net

Electron-donating groups (like amino or methoxy groups) generally increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. researchgate.net

Electron-withdrawing groups (like nitro or cyano groups) tend to lower the energy of the LUMO, which also reduces the HOMO-LUMO gap. researchgate.net

This ability to tune the orbital energies is fundamental to designing molecules for specific applications, such as organic semiconductors and dyes for solar cells. rsc.orgresearchgate.net For instance, in a study of chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine precursor, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the HOMO-LUMO energies and the optical gap, demonstrating how different acceptor groups modify these electronic properties. nih.gov

Calculated HOMO-LUMO Energy and Optical Gaps for a Precursor Aldehyde and Related Chromophores. nih.gov
CompoundCalculated EHOMO (eV)Calculated ELUMO (eV)Calculated Egoptical (eV)
Precursor Aldehyde (8)-5.21-2.183.03
Chromophore SS1-5.22-2.732.49
Chromophore SS2-5.17-3.032.14

TDDFT is a powerful method for predicting the UV-visible absorption spectra of molecules. It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. nih.gov For fluorene-based systems, the primary electronic transitions are typically π-π* transitions, involving the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). semanticscholar.org

Theoretical investigations can predict the maximum absorption wavelength (λmax) and the oscillator strength (a measure of the transition probability) for these electronic transitions. rsc.org For example, a TD-DFT study on trans-bis(9H-fluoren-2-yl)diazene, a related fluorene derivative, predicted a strong π-π* transition band at a λmax of 423.53 nm. semanticscholar.org This was a significant red shift compared to the parent diazene molecule, attributed to the extended π-conjugation provided by the fluorene rings. semanticscholar.org Such calculations are invaluable for interpreting experimental spectra and understanding how structural modifications, like extending conjugation or adding functional groups, will shift the absorption color of a compound.

Mechanistic Pathway Elucidation via Advanced Computational Modeling

Beyond static properties, computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of complex organic reactions. osti.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be mapped out. This allows chemists to understand reaction feasibility, predict product distributions, and gain insight into the intricate electronic rearrangements that occur.

For reactions involving fluorene derivatives, such as Knoevenagel condensation or Suzuki coupling used to synthesize more complex structures, DFT can model the step-by-step pathway. mdpi.com This involves identifying the highest energy barrier (the rate-determining step) and characterizing the geometry of the transition state. Studies on complex, multi-step reactions have shown that while many density functionals can provide valuable insights, the choice of functional is critical for achieving a balanced and accurate description of the various chemical species involved. osti.gov Furthermore, theoretical analysis can rationalize the reactivity of specific compounds, such as revealing the potential for carbene-stabilised borafluorene monoanions to engage in both nucleophilic and electron-transfer reactions, thereby guiding their synthetic applications. latrobe.edu.au

Theoretical Approaches to Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are in high demand for applications in optical switching, data storage, and telecommunications. nih.gov Fluorene-based molecules are an excellent platform for NLO materials due to their extended π-conjugation and chemical versatility. researchgate.net Theoretical calculations are crucial for predicting and understanding the NLO response of these molecules, enabling the design of new materials with enhanced performance.

The NLO response of a molecule is related to how its electron cloud is polarized by an intense electric field, such as that from a laser. Organic NLO materials often feature a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge (like the fluorene system). nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for a large NLO response.

The primary measure of the second-order NLO response at the molecular level is the first hyperpolarizability, often denoted as β. nih.gov This property can be calculated using quantum chemical methods. The hyper-Rayleigh scattering (βHRS) value is an experimentally accessible quantity that is closely related to the theoretical β value.

A central goal in the design of NLO materials is to maximize the first hyperpolarizability. Theoretical studies have revealed several key strategies for achieving this in fluorene-based systems:

Strengthening Donor and Acceptor Groups: Using stronger electron donors (e.g., dimethylamino) and acceptors (e.g., dicyanovinyl) enhances the "push-pull" character of the molecule, promoting greater charge transfer and increasing β. nih.govbath.ac.uk

Optimizing the Conjugation Pathway: The way the donor and acceptor are connected across the fluorene core is critical. Studies have demonstrated that a "linear" conjugation path, where the push-pull effect extends directly across the long axis of the molecule, leads to a significantly enhanced βHRS value compared to a "nonlinear" or bent conjugation path. nih.gov This modulation favorably impacts the transition dipole moments and the difference in dipole moment between the ground and excited states, which are directly related to the NLO response. nih.gov

Reducing the HOMO-LUMO Gap: There is often an inverse relationship between the first hyperpolarizability (β) and the HOMO-LUMO energy gap (ΔE). researchgate.net Molecules with smaller energy gaps tend to have their electrons polarized more easily, leading to higher β values. Therefore, structural modifications that reduce the gap, as discussed in section 5.1.1, are a viable strategy for enhancing the NLO response.

By applying these principles, guided by DFT and TDDFT calculations, researchers can rationally design novel this compound derivatives with superior NLO properties for advanced photonic applications. nih.gov

Comparison of First Hyperpolarizability (βHRS) for Chromophores with Linear vs. Nonlinear Conjugation Pathways. nih.gov
Compound SeriesConjugation PathwayDonor/Acceptor PositionsβHRS (10-30 esu)
SS SeriesLinear2-donor, 7-acceptor~1000–3000
Reference SeriesNonlinear2-donor, 4-acceptor~100–500

Applications in Materials Science and Advanced Functional Systems

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Fluorene (B118485) derivatives are highly sought after in the field of organic electronics, particularly for OLEDs, because they form a class of conjugated polymers capable of emitting light across the entire visible spectrum with high efficiency and low operating voltages. wikipedia.org The inherent planarity of the fluorene unit facilitates p-orbital overlap, leading to conjugation and a reduced band gap, which is essential for electroactive and photoactive materials. wikipedia.org

Fluorene Carbaldehydes as Monomeric Units for Conjugated Polymer Synthesis

9H-fluorene-3-carbaldehyde and its related structures serve as fundamental monomeric units in the creation of π-conjugated polymers. researchgate.net These polymers are often synthesized through palladium-catalyzed polycondensation reactions, such as the Suzuki coupling, which links fluorene-based monomers with other aromatic units. uri.edunih.gov This method allows for the creation of a wide variety of copolymers with tailored properties. For example, new fluorescent conjugated polymers have been successfully synthesized by reacting 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester with various dihalogenated comonomers. uri.edu The aldehyde functionality on the fluorene ring provides a reactive site for further chemical modifications or for building complex polymer architectures. The resulting polyfluorenes are known for their high photoluminescence quantum efficiency, good film-forming properties, and thermal stability, making them ideal for the emissive layer in OLEDs. wikipedia.orgnih.gov

Design of Donor-Acceptor (D-A) Architectures for Intermolecular Charge Transfer Modulation

The design of donor-acceptor (D-A) systems is a key strategy for tuning the optoelectronic properties of organic materials. In these architectures, electron-donating units (like fluorene) are combined with electron-accepting units to facilitate intramolecular charge transfer (ICT). mdpi.com This charge transfer significantly influences the material's absorption and emission characteristics. rsc.org Fluorene-carbaldehyde derivatives can act as precursors to either the donor or acceptor part of the final D-A chromophore. For instance, synthetic methodologies have been developed to prepare a series of D-A-D type fluorene derivatives for various applications. nih.gov By carefully selecting the donor and acceptor moieties, the energy levels (HOMO and LUMO) and the band gap of the material can be precisely controlled. mdpi.com This modulation of charge transfer is crucial for optimizing the performance of OLEDs, as it allows for the creation of materials that emit light at specific wavelengths, from blue to red. rsc.org

Host MaterialDonor FragmentAcceptor FragmentApplicationExternal Quantum Efficiency (EQE)
MS-OCortho-phenyl carbazolespiro[fluorene-9,9′-phenanthrene-10′-one]Yellow-emitting OLED27.1%
MS-PCpara-phenyl carbazolespiro[fluorene-9,9′-phenanthrene-10′-one]Yellow-emitting OLEDN/A
MS-TPAtriphenylaminespiro[fluorene-9,9′-phenanthrene-10′-one]Yellow-emitting OLEDN/A
MS-CNcarbazole with nitrilespiro[fluorene-9,9′-phenanthrene-10′-one]Yellow-emitting OLEDN/A

This table showcases bipolar host materials for OLEDs, where fluorene-based acceptors are combined with various donor fragments to achieve high efficiency. rsc.org

Development of Functional Polymers with Tunable Photoluminescence Properties

A significant advantage of using fluorene-based monomers is the ability to tune the photoluminescence (PL) properties of the resulting polymers. wikipedia.org By incorporating different comonomers into the polyfluorene backbone, the emission color can be shifted across the visible spectrum. researchgate.netcanada.ca For example, copolymerizing fluorene with phenylene or thiophene moieties allows for the emission to be tuned from blue to green or yellow. researchgate.net The introduction of electron-donating or electron-withdrawing groups on the comonomer can further refine the electronic properties and emission wavelength. A series of alternating polyfluorene copolymers with band gaps ranging from 2.81 to 3.35 eV have been synthesized, all corresponding to blue-light emission. nwpu.edu.cn20.210.105 This tunability is essential for developing full-color displays and solid-state lighting applications based on OLED technology. entrepreneur-cn.com

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) Applications

Beyond light emission, fluorene derivatives, including those derived from this compound, are valuable in other organic electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). entrepreneur-cn.comfrontiersin.org In OPVs, fluorene-based materials can be used as electron donors or acceptors in the active layer, which is responsible for light absorption and charge generation. entrepreneur-cn.com Their tunable energy levels allow for effective band alignment to facilitate efficient charge separation at the donor-acceptor interface. researchgate.netrsc.org

In OFETs, which are the fundamental building blocks of organic circuits, fluorene-based polymers serve as the semiconductor layer where charge transport occurs. jics.org.brrsc.org The rigid, planar structure of the fluorene unit promotes intermolecular π-π stacking, which is beneficial for charge mobility. researchgate.net Researchers have developed ambipolar OFETs using copolymers based on alkylbenzotriazole and benzothiadiazole, achieving electron mobilities greater than 0.01 cm² V⁻¹ s⁻¹. rsc.org

PolymerApplicationKey Property
Fluorene-benzotriazole copolymerAmbipolar OFETElectron mobility > 0.01 cm² V⁻¹ s⁻¹
Fluorene-benzothiadiazole copolymerAll-polymer solar cellOpen-circuit voltage > 1.2 V

This table highlights the performance of fluorene-based copolymers in OFETs and OPVs, demonstrating their potential as high-performance semiconductor materials. rsc.org

Supramolecular Chemistry: Fabrication of Self-Assembled Materials

The planar structure of the fluorene molecule makes it an excellent candidate for building self-assembled materials through non-covalent interactions like π-π stacking. researchgate.net Supramolecular chemistry focuses on controlling the organization of molecules to create well-defined nanostructures. tue.nltue.nlcore.ac.uk Fluorene-based compounds can be designed to self-assemble into various morphologies, such as nanoparticles, in aqueous solutions. rsc.orgrsc.org By modifying the side chains attached to the fluorene core, the self-assembly behavior can be precisely controlled, influencing the final material's properties. rsc.org This bottom-up approach is crucial for fabricating complex, functional materials for various applications, including sensors and imaging agents. rsc.org

Organic Photocatalysis: Development of Fluorene-Based Photocatalysts

Recently, fluorene-based materials have emerged as promising candidates for organic photocatalysis. Covalent organic frameworks (COFs) are a class of porous crystalline polymers with a highly ordered structure, making them ideal for catalytic applications. Fluorene units can be incorporated as building blocks into COF structures. nih.gov For instance, three distinct fluorene-based COFs were synthesized and showed high crystallinity and porosity. When tested for the selective aerobic oxidation of amines to imines, their photocatalytic efficiency was directly related to their optoelectronic properties, with the most efficient COF demonstrating the highest photocurrent density. nih.gov Additionally, fluorene-incorporated conjugated microporous polymer nanotubes have been developed for the visible-light-driven reduction of CO₂. rsc.org These materials leverage the unique electronic properties of the fluorene moiety to absorb light and drive chemical reactions, opening new avenues for sustainable chemical synthesis. nih.gov

Design of Molecular Logic Gates and Chemosensors Based on Fluorene Derivatives

The inherent fluorescence of the fluorene core is central to its application in molecular logic gates and chemosensors. These smart materials can perform logical operations at the molecular level or detect specific analytes based on changes in their optical output.

Molecular Logic Gates: Fluorene-based small molecules (FSMs) have been successfully employed to construct molecular logic gates by leveraging their optical properties and interactions with other molecules, such as DNA. rsc.org By utilizing mechanisms like fluorescence resonance energy transfer (FRET), researchers have developed integrated "INH" (inhibit) and "AND" gates that operate in parallel. rsc.org For example, a "NOT" gate can be created using a molecular beacon-like probe where a fluorene derivative acts as the fluorophore. rsc.org In such systems, the presence or absence of specific inputs (e.g., DNA strands, ions) modulates the fluorescence emission, translating molecular recognition events into a logical output (ON/OFF or 1/0), analogous to electronic logic gates. um.edu.mted.ac.uk

Below is a representative truth table for an AND logic gate, which can be realized using fluorene-based systems. An output is only generated when both inputs are present.

Input AInput BOutput
000
010
100
111

Chemosensors: The fluorene framework is an excellent platform for designing highly sensitive and selective chemosensors. The aldehyde group in this compound can serve as a reactive site to link the fluorene fluorophore to a specific receptor unit designed to bind target analytes. Upon binding, the electronic properties of the fluorene core are perturbed, leading to a measurable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"), or a colorimetric shift visible to the naked eye. grafiati.com

Fluorene-based chemosensors have been developed for a wide range of analytes, demonstrating their versatility. Research has shown their effectiveness in detecting:

Metal Ions: Including heavy metals like Hg²⁺ and biologically relevant ions such as Zn²⁺, Cd²⁺, Cr³⁺, and Al³⁺. grafiati.com

Anions: Such as the selective detection of cyanide ions in aqueous solutions. grafiati.com

Organic Molecules: Including monosaccharides and explosives like picric acid. grafiati.com

Two-Photon Fluorescence Phenomena and Potential Applications in Advanced Optical Systems

Fluorene derivatives are particularly promising for applications involving two-photon absorption (2PA), a nonlinear optical process. In 2PA, a fluorophore simultaneously absorbs two lower-energy photons to reach the same excited state that would be achieved by absorbing one higher-energy photon. ucf.edu This phenomenon is the foundation of two-photon fluorescence microscopy (2PFM), a powerful imaging technique. nih.govelsevierpure.com

The fluorene ring system is an ideal scaffold for 2PA materials due to its high photostability and typically high fluorescence quantum yields (>0.7). nih.govucf.edu Scientists can modify the fluorene structure to enhance its 2PA cross-section (a measure of how efficiently a molecule undergoes 2PA). For instance, creating donor-π-acceptor (D-π-A) architectures by functionalizing the fluorene core can significantly increase 2PA efficiency. nih.gov

Research Findings on Fluorene Derivatives for 2PA: Studies on specific fluorene derivatives have yielded impressive results, highlighting their potential in advanced optical systems.

CompoundSolventMax. 2PA Cross-Section (GM)2PA Wavelength (nm)
2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluoreneToluene (B28343)~1900~660
2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluoreneToluene~1300~660
1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

These high 2PA cross-section values make fluorene derivatives highly efficient for nonlinear optical applications. rsc.org

Potential Applications in Advanced Optical Systems: The superior properties of fluorene-based 2PA materials open doors to several cutting-edge applications:

Two-Photon Fluorescence Microscopy (2PFM): 2PFM utilizes near-infrared (NIR) light, which penetrates deeper into biological tissues with less scattering and causes less photodamage than the UV or visible light used in conventional microscopy. elsevierpure.com Fluorene-based probes are being developed for high-resolution, deep-tissue live-cell imaging. nih.govucf.edu

Optical Limiting: Materials with strong 2PA can be used as optical limiters to protect sensitive optical sensors and human eyes from high-intensity laser beams.

3D Microfabrication: The localized nature of two-photon excitation allows for the precise fabrication of complex three-dimensional structures on a microscopic scale.

Data Storage: 2PA can be used to write data in three dimensions within a suitable material, potentially leading to ultra-high-density optical data storage.

Q & A

Q. How do substituents at the 3-position of 9H-fluorene influence its photophysical properties?

  • Methodological Answer : Synthesize analogs with electron-donating/withdrawing groups and measure fluorescence quantum yields (integrating sphere method). TD-DFT can correlate Stokes shifts with calculated excited-state geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.